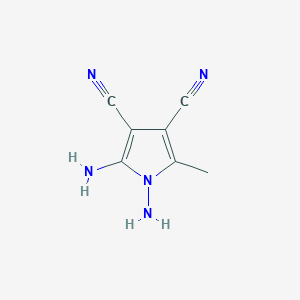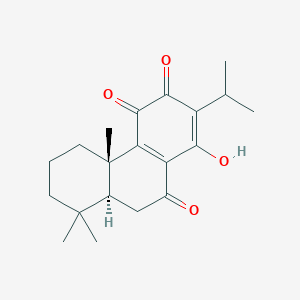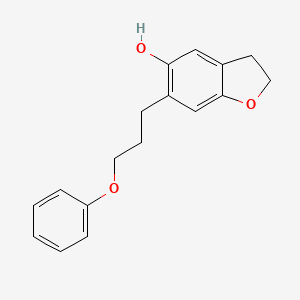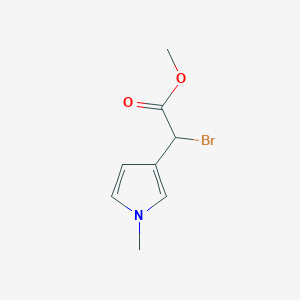
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the 1,3-dipolar cycloaddition of diazo compounds with alkenes. One common method includes the reaction of 1-(1-adamantyl)-2-diazoethanone with methyl acrylate . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of heterogeneous catalysts can improve the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrazoles, dihydropyrazoles, and other functionalized derivatives .
Aplicaciones Científicas De Investigación
Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pyrazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and coordinating with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3,5-Dimethylpyrazole: A closely related compound with similar structural features but lacking the ester functional group.
1H-Pyrazole: The parent compound of the pyrazole family, serving as a reference point for comparing derivatives.
Uniqueness: Methyl 3,5-dimethyl-4,5-dihydro-1H-pyrazole-5-carboxylate stands out due to its ester functional group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications .
Propiedades
Número CAS |
61720-45-4 |
|---|---|
Fórmula molecular |
C7H12N2O2 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 3,5-dimethyl-1,4-dihydropyrazole-5-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-4-7(2,9-8-5)6(10)11-3/h9H,4H2,1-3H3 |
Clave InChI |
LEVZTVNCNKTYEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNC(C1)(C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)





